4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Attachment of the Pyridine Moiety: The 2-methylpyridin-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the hydrogenation of the phenyl or pyridine rings.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydrogenated derivatives of the aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in having a chlorophenyl group but differs in its silane functionality.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the aromatic ring structure but has different functional groups.
Uniqueness
4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its combination of a piperidine ring, a pyridine moiety, and a chlorophenyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-11-18(5-8-21-14)24-13-15-6-9-22(10-7-15)19(23)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZQOLRALYXGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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